molecular formula C20H20N4O B2709792 (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035017-73-1

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No.: B2709792
CAS No.: 2035017-73-1
M. Wt: 332.407
InChI Key: SXLZAVQKRSXUFF-MDZDMXLPSA-N
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Description

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic small molecule of high interest in medicinal chemistry and chemical biology research. Its structure, featuring a pyrazole core linked to a pyridine ring and an acrylamide moiety, is commonly explored in the development of targeted covalent inhibitors . The presence of the α,β-unsaturated carbonyl group in the acrylamide segment allows this compound to potentially form a covalent bond with nucleophilic cysteine thiolates in the active sites of specific target proteins, such as kinases . This mechanism can lead to prolonged suppression of protein function, making it a valuable tool for probing signaling pathways in cellular models. The central pyrazole scaffold is a privileged structure in drug discovery, known for its ability to promote favorable interactions with various enzymes and receptors . Researchers can utilize this compound to investigate its effects on critical cellular processes, including apoptosis (programmed cell death) and autophagy, which are often dysregulated in diseases like cancer . Furthermore, its potential to modulate kinase activity could provide insights into cytoskeletal dynamics, synaptic plasticity, and disease mechanisms related to oncology and neurology . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-6-3-4-7-16(15)9-10-20(25)22-14-18-12-19(23-24(18)2)17-8-5-11-21-13-17/h3-13H,14H2,1-2H3,(H,22,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZAVQKRSXUFF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde.

    Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Pyrazole Core Formation

Pyrazole rings are typically synthesized via cyclocondensation between a β-keto ester and hydrazine derivatives . For the 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl moiety:

  • Step 1 : Reaction of a β-keto ester (e.g., ethyl acetoacetate) with hydrazine to form the pyrazole skeleton.

  • Step 2 : Methyl group introduction via alkylation (e.g., methyl iodide in basic conditions) to yield the 1-methyl-pyrazole .

  • Step 3 : Pyridin-3-yl substitution via Suzuki coupling, requiring a brominated pyrazole and pyridine boronic acid .

Reaction Conditions :

StepReagents/ConditionsYieldReference
Pyrazole coreβ-keto ester + hydrazineModerate
MethylationCH₃I, K₂CO₃, DMFHigh
Suzuki couplingPd catalyst, pyridine boronic acidGood

Acrylamide Formation

The 3-(o-tolyl)acrylamide fragment may form via:

  • Aldol condensation : o-Tolualdehyde and acrylamide under basic conditions .

  • Michael addition : Nucleophilic attack of an amine on α,β-unsaturated carbonyl compounds .

E-Configuration Control :
The trans stereochemistry (E) is influenced by reaction conditions such as solvent choice (e.g., ethanol with piperidine catalyst) or steric effects from bulky substituents (e.g., o-tolyl group) .

Key Reaction :

Reaction TypeReagents/ConditionsStereochemical OutcomeReference
Aldol condensationo-Tolualdehyde + acrylamide, NaOHE-selectivity

Coupling Pyrazole and Acrylamide

The methyl group on the pyrazole is linked to the acrylamide’s nitrogen via:

  • Nucleophilic substitution : Pyrazole’s methyl amine reacting with an acrylamide intermediate .

  • Amide bond formation : Coupling reagents (e.g., EDC, HATU) or direct condensation .

Mechanism :

  • Activation of acrylamide’s carbonyl group (e.g., formation of an imidazolide intermediate).

  • Nucleophilic attack by the pyrazole’s methyl amine .

Pyrazole Ring Formation

The cyclocondensation of β-keto esters with hydrazine proceeds via:

  • Enolate formation from the β-keto ester.

  • Nucleophilic attack by hydrazine.

  • Cyclization and dehydration to form the pyrazole .

Suzuki Coupling for Pyridin-3-yl Substitution

  • Transmetallation : Pyrazole-Br reacts with Pd(0) catalyst to form a palladium intermediate.

  • Cross-coupling : Pyridine boronic acid replaces the bromide, yielding the substituted pyrazole .

Acrylamide E-Selectivity

The trans configuration arises from:

  • Steric effects : Bulky groups (e.g., o-tolyl) favor the trans arrangement during condensation .

  • Catalytic control : Basic conditions (e.g., piperidine) stabilize the trans intermediate .

Pyrazole Methylation

ReactionReagents/ConditionsProductReference
AlkylationCH₃I, K₂CO₃, DMF1-methyl-pyrazole

Coupling Reaction

Reaction TypeReagents/ConditionsProductReference
Amide bond formationEDC, HOBt, DCMTarget compound

Challenges and Considerations

  • Stereochemical Control : Ensuring E-selectivity requires precise control of reaction conditions (e.g., solvent, temperature) .

  • Coupling Efficiency : High steric hindrance from the o-tolyl group may reduce reaction yields .

  • Purity : Multistep synthesis necessitates rigorous purification (e.g., column chromatography) .

Research Findings

  • Pyrazole Derivatives : Acrylamide-pyrazole conjugates exhibit diverse biological activities, including antibacterial and anticancer properties .

  • Suzuki Coupling : Effective for introducing aromatic substituents like pyridin-3-yl, enhancing pharmacological relevance .

  • Multicomponent Reactions : Enable parallel synthesis of acrylamides on mmol scales, improving efficiency .

Table: Biological Activity Trends

Compound ClassActivity ObservedReference
Acrylamide-pyrazolesAntibacterial, antifungal
Pyrazole-sulfonamidesAnticancer (colon cancer)

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the activity of specific kinases involved in cancer progression, such as:

  • Tyrosine Kinases : These enzymes play crucial roles in cancer cell signaling pathways.

Studies have demonstrated that this compound can potentially inhibit tumor growth by modulating these pathways, which is critical for developing targeted cancer therapies .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Pyrazole derivatives are known to scavenge free radicals effectively, which can protect cells from oxidative stress—a significant factor in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. These effects are particularly relevant in models of ischemic stroke, where the compound has been shown to reduce infarct areas significantly .

Antifungal Activity

Similar compounds have demonstrated antifungal properties against various pathogens, including Gibberella zeae and Fusarium oxysporum. This suggests that this compound may also possess antifungal activity, making it a candidate for further investigation in agricultural and medical applications .

Industrial Production Considerations

For large-scale production, optimization techniques such as continuous flow chemistry and high-throughput screening are employed to enhance yield and purity .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives similar to this compound:

  • Anticancer Studies : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, demonstrating their potential as therapeutic agents against various cancer types .
  • Neuroprotective Research : Another study focused on the neuroprotective effects of similar compounds in animal models of stroke, indicating their ability to mitigate damage and improve recovery outcomes .

Mechanism of Action

The mechanism of action of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide” can be contextualized against related acrylamide derivatives, as outlined below:

Substituent Effects on the Acrylamide Backbone

  • Compound 4412 (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide: This analog substitutes the o-tolyl group with a 4-methoxyphenyl moiety.
  • Compound 5012 (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide:
    The presence of a nitro group (strong electron-withdrawing) and p-tolyl substituent introduces distinct electronic and steric effects, which may reduce metabolic stability compared to the target compound’s o-tolyl group .

Heterocyclic Variations

  • (E)-3-(3,4-dimethoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide :
    Replacing pyridin-3-yl with pyrazin-2-yl introduces an additional nitrogen atom, increasing electron deficiency. This modification could enhance interactions with polar residues in enzymatic binding pockets but may reduce cell permeability .

Data Tables

Table 1. Structural Comparison of Acrylamide Derivatives

Compound Name / ID Pyrazole Substituents Acrylamide Substituents Heterocycle Key Functional Groups Reference
Target Compound 1-methyl, 3-(pyridin-3-yl) 3-(o-tolyl) Pyridine Methyl, ortho-tolyl -
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) - 3-(4-methoxyphenyl) Pyridine Methoxy, propylamine
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) - 3-(p-tolyl), 4-nitrophenyl Pyridine Nitro, p-tolyl
(E)-3-(3,4-dimethoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide 1-methyl, 3-(pyrazin-2-yl) 3-(3,4-dimethoxyphenyl) Pyrazine Dimethoxy, pyrazine
(2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide 3-methyl, 1-phenyl 2-cyano, 3-(4-methylphenyl-furyl) Furan Cyano, furan

Biological Activity

The compound (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide , with CAS number 2035017-73-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

Structural Overview

The molecular formula of the compound is C20H20N4OC_{20}H_{20}N_{4}O, with a molecular weight of 332.4 g/mol . The structure features a pyrazole ring, a pyridine moiety, and an acrylamide group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole and pyridine structures. For instance, derivatives containing similar scaffolds have shown significant antibacterial and antifungal activities.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
    • Staphylococcus aureus : MIC values ranging from 0.0039 to 0.025 mg/mL .
    • Escherichia coli : Notable activity with complete bacterial death observed within 8 hours at specific concentrations .
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coliNot specified
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Activity

The pyrazole scaffold has been identified as a promising structure in the design of anticancer agents due to its ability to inhibit various protein kinases involved in cancer progression.

  • The compound is believed to act as an ATP-competitive inhibitor of kinases such as Akt, which is implicated in tumor growth and survival pathways.
  • Structural modifications in similar compounds have demonstrated enhanced potency against cancer cell lines, suggesting that the presence of both the pyrazole and pyridine rings contributes significantly to biological activity .

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds.

Notable Inhibitory Effects:

  • Compounds derived from similar structures have shown effective inhibition against various kinases, with some exhibiting IC50 values in the low micromolar range.
EnzymeIC50 (µM)
Akt1<10
CDK4<20

These results highlight the potential of this compound as a multi-target inhibitor in cancer therapy.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Study on Antimicrobial Properties : A comprehensive study evaluated various derivatives against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity linked to structural features such as halogen substitutions .
  • Kinase Inhibition Profile : High-throughput screening identified structural analogs that effectively inhibited multiple kinase targets involved in cancer signaling pathways, emphasizing the importance of the pyrazole moiety in enhancing bioactivity .

Q & A

Q. What are the common synthetic routes for synthesizing (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via:
  • CDI-mediated coupling : Activation of (E)-3-(pyridin-3-yl)acrylic acid with N,N’-carbonyldiimidazole (CDI) followed by coupling with intermediates like 4-(aminomethyl)benzoic acid and subsequent acylation with o-tolyl derivatives. Yield optimization depends on stoichiometry and reaction time .
  • Knoevenagel condensation : Formation of the acrylamide backbone using nicotinaldehyde and malonic acid, followed by functionalization of the pyrazole core .
    Key intermediates include (E)-3-(pyridin-3-yl)acrylic acid and 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
  • Crystal growth : Slow diffusion of diethyl ether into a methanolic solution of the compound to obtain high-quality crystals .
  • Data collection : Use a Stoe IPSD2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 150 K .
  • Refinement : SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. WinGX/ORTEP for visualization and validation of molecular geometry .

Advanced Research Questions

Q. How can researchers address discrepancies in structural assignment arising from isomeric byproducts during synthesis?

  • Methodological Answer : Structural ambiguity (e.g., regioisomerism in acylation steps) is resolved via:
  • SCXRD : Definitive assignment of substituent positions through electron density maps .
  • 2D NMR : NOESY or HSQC to distinguish between ortho/meta substitution patterns on aromatic rings .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular formula and rule out unintended adducts .

Q. What methodological considerations are critical for optimizing reaction yields in multi-step syntheses of this acrylamide derivative?

  • Methodological Answer : Yield optimization hinges on:
  • Activation strategy : CDI vs. HOBt/DCC. CDI offers lower yields (~28%) but higher purity, while HOBt/DCC improves coupling efficiency (yields up to 62%) at the cost of additional purification steps .
  • Purification : Thermal filtration and acetone trituration reduce impurities, as seen in Method 2 (68% yield) .
  • Solvent selection : THF or DMF for solubility of intermediates, with acidic conditions (e.g., trifluoroacetic acid) to suppress side reactions .

Q. How can computational modeling complement experimental data in predicting the bioactive conformation of this compound?

  • Methodological Answer :
  • Docking studies : Align the acrylamide backbone with target binding pockets (e.g., KCNQ2 potassium channels) using PyMOL or AutoDock. Prioritize (E)-configuration for optimal π-π stacking with pyridin-3-yl and o-tolyl groups .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions (CHARMM or AMBER force fields).
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., pyrazole N-H and acrylamide carbonyl) for structure-activity relationship (SAR) studies .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis, such as twinning or low-resolution data?

  • Methodological Answer :
  • Cryoprotection : Use perfluoropolyether oil to prevent ice formation during data collection at 150 K .
  • Data processing : X-RED for integration of twinned data; SHELXD for dual-space structure solution in cases of pseudo-symmetry .
  • Resolution enhancement : Merge multiple datasets (if crystals are small or weakly diffracting) using programs like XDS or DIALS .

Data Contradiction Analysis

Q. How should conflicting reports on the regioselectivity of acylation reactions in similar pyrazole-acrylamide derivatives be reconciled?

  • Methodological Answer :
  • Mechanistic studies : Use DFT calculations (Gaussian 09) to compare activation energies for competing reaction pathways (e.g., nucleophilic attack at pyrazole N vs. C positions) .
  • Isolation of intermediates : Trap transient species (e.g., using LC-MS) to identify kinetic vs. thermodynamic control in acylation .
  • Cross-validation : Compare synthetic yields and spectroscopic data (e.g., 13C^{13}\text{C} NMR chemical shifts) with literature precedents .

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